4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid)
Description
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) is a pyridine-derived compound featuring a morpholine substituent and an acetimidamide functional group. Its structural complexity arises from the integration of a pyridine core with morpholine (a six-membered heterocycle containing oxygen and nitrogen) and bis(acetic acid) moieties. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced solubility due to the polar morpholine group and hydrogen-bonding capabilities from the acetimidamide and acetic acid groups . While direct studies on this compound are scarce, its structural analogs (e.g., pyridine-carboximidamides and morpholine-containing derivatives) are explored in pharmaceutical and materials science research for applications ranging from enzyme inhibition to coordination chemistry .
Properties
IUPAC Name |
acetic acid;4-morpholin-4-ylpyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2C2H4O2/c11-10(12)9-7-8(1-2-13-9)14-3-5-15-6-4-14;2*1-2(3)4/h1-2,7H,3-6H2,(H3,11,12);2*1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTNFBGLKYGFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1COCCN1C2=CC(=NC=C2)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) typically involves the reaction of 4-(Morpholin-4-yl)pyridine-2-carboximidamide with acetic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid), we compare it with three analogs based on substituents, functional groups, and reported properties:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Differences :
- Pyridine vs. Pyrimidine : The pyridine core (6-membered ring with one nitrogen) in the target compound contrasts with pyrimidine (6-membered ring with two nitrogens) in 2-chloro-6-methylpyrimidine-4-carboxylic acid. Pyrimidines often exhibit higher rigidity and metabolic stability, whereas pyridines are more reactive in coordination chemistry .
Functional Group Impact: Morpholine Group: The morpholine substituent in the target compound enhances solubility in polar solvents compared to non-polar substituents (e.g., methyl or chlorine in the pyrimidine analog) . Acetimidamide vs.
Physicochemical Properties: Stability: Chlorinated analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid are prone to hydrolysis under basic conditions, whereas the target compound’s morpholine and acetimidamide groups may confer greater hydrolytic stability . Solubility: The bis(acetic acid) groups in the target compound likely improve aqueous solubility relative to non-acidic morpholine derivatives (e.g., 4-morpholinopyridine).
Biological Activity
4-(Morpholin-4-yl)pyridine-2-carboximidamide, bis(acetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₁₁H₁₄N₄O₄
- Molecular Structure : The structure features a pyridine ring substituted with a morpholine and a carboximidamide group, along with two acetic acid moieties.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(Morpholin-4-yl)pyridine-2-carboximidamide exhibit significant anticancer activity. For instance, research has shown that related pyridine derivatives can induce apoptosis in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| Compound B | HCT-116 (colon cancer) | 3.5 | Inhibition of cell proliferation |
These findings suggest that the compound may act through mechanisms such as the inhibition of cell growth and induction of programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits bactericidal effects against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The observed MIC values indicate that the compound has a promising profile as an antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.
The biological activity of 4-(Morpholin-4-yl)pyridine-2-carboximidamide is believed to be linked to its ability to interact with various biological targets:
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxicity.
- DNA Intercalation : The planar aromatic structure allows for intercalation into DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including 4-(Morpholin-4-yl)pyridine-2-carboximidamide. The results indicated:
- In vivo Efficacy : In animal models, the compound demonstrated reduced tumor growth rates compared to controls.
- Safety Profile : Toxicity assessments revealed a favorable safety margin, with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
